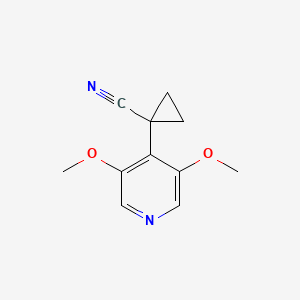
1-(3,5-Dimethoxypyridin-4-YL)cyclopropane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethoxypyridin-4-YL)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C11H12N2O2 It is characterized by a cyclopropane ring attached to a pyridine ring substituted with two methoxy groups at the 3 and 5 positions and a nitrile group at the 1 position
Métodos De Preparación
The synthesis of 1-(3,5-Dimethoxypyridin-4-YL)cyclopropane-1-carbonitrile typically involves the following steps:
Cyclopropanation: The cyclopropane ring can be introduced through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under specific conditions.
Pyridine Ring Substitution: The pyridine ring is functionalized with methoxy groups at the 3 and 5 positions through nucleophilic substitution reactions.
Nitrile Group Introduction: The nitrile group is introduced via a cyanation reaction, where a suitable leaving group on the pyridine ring is replaced with a nitrile group using a cyanide source.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(3,5-Dimethoxypyridin-4-YL)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to other functional groups such as amines.
Substitution: The methoxy groups on the pyridine ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3,5-Dimethoxypyridin-4-YL)cyclopropane-1-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dimethoxypyridin-4-YL)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as a reactive site for binding to enzymes or receptors, while the methoxy groups and cyclopropane ring contribute to the compound’s overall stability and reactivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-(3,5-Dimethoxypyridin-4-YL)cyclopropane-1-carbonitrile can be compared with similar compounds such as:
1-(3,5-Dimethoxypyridin-4-YL)cyclopropane-1-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, leading to different chemical properties and reactivity.
1-(3,5-Dimethoxypyridin-4-YL)cyclopropane-1-methanol:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
1-(3,5-dimethoxypyridin-4-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H12N2O2/c1-14-8-5-13-6-9(15-2)10(8)11(7-12)3-4-11/h5-6H,3-4H2,1-2H3 |
Clave InChI |
MAAKVDYNUDYNOO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=CC(=C1C2(CC2)C#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Chloro-3-{[3-(dimethylamino)propyl]amino}-1,4-dihydronaphthalene-1,4-dione hydrochloride](/img/structure/B13049540.png)



![N4-Butylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13049559.png)
![3-Amino-5-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13049563.png)
![(1S)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine](/img/structure/B13049577.png)
